Ethyl 3-hydroxybutyrate
Overview
Description
Ethyl 3-hydroxybutyrate is an organic compound with the molecular formula C6H12O3. It is a colorless liquid with a pleasant fruity aroma, commonly found in various fruits such as pineapple, tamarillo, caja, and naranjilla . This compound is widely used in the flavor and fragrance industry due to its appealing scent.
Mechanism of Action
Target of Action
Ethyl 3-hydroxybutyrate primarily targets the metabolic processes within cells . It is known to influence the expression of genes involved in DNA methylation , thereby altering DNA methylation levels. This regulatory function is crucial in various biological processes, including gene expression and cellular differentiation .
Mode of Action
The compound interacts with its targets by acting as a regulatory molecule . It influences gene expression, lipid metabolism, neuronal function, and overall metabolic rate . Some of these effects are direct, while others are indirect, regulated by the metabolites into which this compound is converted .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is synthesized through the condensation of two acetyl-CoA molecules, which originate from the TCA cycle, to acetoacetyl-CoA by β-ketothiolase, followed by reduction to 3-hydroxybutyryl-CoA by acetoacetyl-CoA reductase . The compound promotes the TCA cycle and attenuates proteolysis, thereby enhancing protein synthesis and improving metabolic homeostasis .
Pharmacokinetics
It is known that the compound can be efficiently absorbed and metabolized in the body, contributing to its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been shown to ameliorate cachectic phenotypes, including body weight, fat mass, muscle weight, myofiber size, and secretion of inflammatory factors . Furthermore, it has been found to reduce inflammation and enhance antioxidant capacity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been suggested that the compound should be stored under ambient temperatures and kept away from oxidizing materials .
Biochemical Analysis
Biochemical Properties
Ethyl 3-hydroxybutyrate plays a crucial role in biochemical reactions . It is a chiral building block for the preparation of bioactive compounds such as pheromones and carbapenem antibiotics . It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in cachectic mice, this compound administration significantly increased 3-hydroxybutyrate (3-HB) levels in the serum and gastrocnemius of mice .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into 3-HB, which can influence gene expression, lipid metabolism, neuronal function, and overall metabolic rate . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, a single intraperitoneal injection of this compound into mice significantly increased 3-HB levels in the serum and gastrocnemius of mice .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes or cofactors, influencing metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are crucial for understanding its biochemical properties . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-hydroxybutyrate can be synthesized through the bioreduction of ethyl acetoacetate using recombinant Escherichia coli cells. This process involves the use of eco-friendly ionic liquids as cosolvents to enhance the solubility of ethyl acetoacetate and improve the membrane permeability of the cells . The reaction is typically carried out at 30°C with shaking at 200 rpm for 24 hours .
Industrial Production Methods: In industrial settings, this compound is produced through a two-step enzymatic resolution process. This method allows for the large-scale production of both (S)- and ®-enantiomers of this compound .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-hydroxybutyrate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is incompatible with strong oxidizing agents and strong bases .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form ethyl acetoacetate using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to form ethyl 3-hydroxybutanoate using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents such as alkyl halides.
Major Products Formed:
Oxidation: Ethyl acetoacetate
Reduction: Ethyl 3-hydroxybutanoate
Substitution: Various substituted butyrates depending on the nucleophile used
Scientific Research Applications
Ethyl 3-hydroxybutyrate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Ethyl 3-hydroxybutyrate is unique due to its dual role as both a metabolic intermediate and a signaling molecule. Similar compounds include:
Ethyl (S)-3-hydroxybutyrate: A chiral building block used in the preparation of bioactive compounds such as pheromones and antibiotics.
Ethyl acetoacetate: Used in the synthesis of various pharmaceuticals and as a precursor in organic synthesis.
Mthis compound: Another ester with similar applications in the flavor and fragrance industry.
This compound stands out due to its versatility and wide range of applications in different fields.
Properties
IUPAC Name |
ethyl 3-hydroxybutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-9-6(8)4-5(2)7/h5,7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSUIQOIVADKIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Record name | ETHYL 3-HYDROXYBUTYRATE | |
Source | CAMEO Chemicals | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6025305 | |
Record name | Ethyl 3-hydroxybutyrate | |
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Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl 3-hydroxybutyrate is a clear colorless liquid. (NTP, 1992), colourless viscous liquid with fruity grape green odour | |
Record name | ETHYL 3-HYDROXYBUTYRATE | |
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Record name | Ethyl 3-Hydroxybutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/156/ | |
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Boiling Point |
338 °F at 760 mmHg (NTP, 1992), 170.00 to 175.00 °C. @ 760.00 mm Hg | |
Record name | ETHYL 3-HYDROXYBUTYRATE | |
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Record name | Ethyl (±)-3-hydroxybutyrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040409 | |
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Flash Point |
148 °F (NTP, 1992) | |
Record name | ETHYL 3-HYDROXYBUTYRATE | |
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Solubility |
greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), 100 g in 100 ml water at 23�C | |
Record name | ETHYL 3-HYDROXYBUTYRATE | |
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Record name | Ethyl 3-Hydroxybutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/156/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.017 (NTP, 1992) - Denser than water; will sink, 1.010-1.017 | |
Record name | ETHYL 3-HYDROXYBUTYRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20385 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Ethyl 3-Hydroxybutyrate | |
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CAS No. |
5405-41-4, 56816-01-4, 35608-64-1 | |
Record name | ETHYL 3-HYDROXYBUTYRATE | |
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Record name | Ethyl 3-hydroxybutyrate | |
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Record name | Ethyl 3-hydroxybutyrate | |
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Record name | Ethyl (S)-3-hydroxybutyrate | |
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Record name | Ethyl 3-hydroxybutyrate | |
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Record name | Ethyl 3-hydroxybutyrate | |
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Record name | Butanoic acid, 3-hydroxy-, ethyl ester | |
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Record name | Ethyl 3-hydroxybutyrate | |
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Record name | Ethyl (±)-3-hydroxybutyrate | |
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Record name | Ethyl 3-hydroxybutyrate | |
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Record name | ETHYL 3-HYDROXYBUTYRATE | |
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Record name | Ethyl (±)-3-hydroxybutyrate | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: Is ethyl 3-hydroxybutyrate found naturally?
A1: Yes, this compound is a naturally occurring compound found in various fruits like tamarillo [], lulo [], and caja [], and even in dry cocoa beans []. It's also a common component of wine, contributing to its aroma [, , , ].
Q2: Does the chirality of this compound affect its aroma?
A2: Yes, research suggests that the different enantiomers of this compound can have distinct aromatic nuances. The S-form has a lower olfactory threshold and exhibits different aroma characteristics compared to the R-form [].
Q3: How does this compound contribute to the aroma of red wine?
A3: While found in low concentrations, this compound, along with other ethyl esters, contributes to the perception of "red-berry" aromas in red wines []. This effect might be due to complex interactions with other aroma compounds, even at sub-threshold levels [, ].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C6H12O3, and its molecular weight is 132.16 g/mol [].
Q5: What are the common synthetic routes to obtain this compound?
A5: this compound can be synthesized by esterification of 3-hydroxybutyric acid with ethanol []. Other methods include the reduction of ethyl acetoacetate using chemical catalysts like sodium borohydride [] or chiral oxazaphospholidine-borane complexes [], or through microbial reduction using microorganisms like baker's yeast [, , ] or Geotrichum candidum [, , , ].
Q6: How can the enantiomers of this compound be separated and analyzed?
A6: Chiral gas chromatography, often using β-cyclodextrin as a stationary phase, is a common method to separate and quantify the enantiomers of this compound in complex mixtures like wine [].
Q7: Can you describe a method for the stereoselective synthesis of this compound?
A7: Yes, employing a ruthenium catalyst complexed with either (S)- or (R)-BINAP allows for the selective synthesis of either the (S) or (R) enantiomer of this compound through chemical reduction of ethyl acetoacetate [, ].
Q8: Can enzymes be used to produce enantiomerically pure this compound?
A8: Yes, lipases and esterases exhibit enantioselectivity towards this compound. For instance, Candida antarctica lipase B can be used to selectively acylate one enantiomer, enabling the separation of (R)- and (S)-ethyl 3-hydroxybutyrate []. This approach allows for the preparation of enantiomerically enriched compounds.
Q9: Are there salt-tolerant enzymes that can be used in the production of this compound?
A9: Yes, the microbial esterase WDEst17, derived from Dactylosporangium aurantiacum, demonstrates salt tolerance and effectively catalyzes the kinetic resolution of this compound to generate the (R)-enantiomer with high enantiomeric excess [].
Q10: What are the potential applications of optically pure this compound?
A10: Optically pure this compound, particularly the (R)-enantiomer, serves as a key chiral building block in the synthesis of various pharmaceutical compounds, including carbapenem antibiotics [, , , ].
Q11: Is this compound related to ketone body metabolism?
A11: Yes, this compound is structurally similar to the ketone body, 3-hydroxybutyrate. Research suggests that administering this compound can elevate 3-hydroxybutyrate levels in mice [].
Q12: How are the volatile compounds, including this compound, analyzed in fruits and other matrices?
A13: Techniques like headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) are commonly employed to extract and analyze volatile compounds, including this compound, in various samples like fruits and rice [].
Q13: Can metallacycles be used to separate the enantiomers of this compound?
A14: Yes, a homochiral metallacycle synthesized from (S)-(1-isonicotinoylpyrrolidin-2-yl)methyl-isonicotinate and ZnCl2 exhibited excellent enantioseparation capabilities when used as a stationary phase in gas chromatography, successfully resolving racemic this compound with high resolution [].
Q14: Has this compound been investigated in the context of insect behavior?
A15: Yes, studies show that this compound is a volatile compound released by infested mango fruits, and it plays a role in attracting the parasitic wasp Diachasmimorpha longicaudata, a natural enemy of fruit flies. This highlights its potential use in pest control strategies [].
Q15: Are there alternative methods to produce compounds like this compound?
A16: Yes, exploring alternative catalysts for chemical synthesis, engineering enzymes with improved performance, or utilizing microbial fermentation are some approaches to explore for sustainable production [, , , ].
Q16: What is the historical context of this compound research?
A17: Early research primarily focused on its presence in food and beverages and its microbial production. Over time, the focus has shifted towards its potential as a chiral building block for pharmaceuticals and its biological activities [, , , , , ].
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